molecular formula C12H14BNO4 B1522510 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 943552-01-0

6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No. B1522510
CAS RN: 943552-01-0
M. Wt: 247.06 g/mol
InChI Key: XXJWDGQXUAQEKD-UHFFFAOYSA-N
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Description

6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione (MMD) is a heterocyclic compound with a unique structure that has recently been studied for its potential applications in scientific research. MMD is a boron-containing compound, and its structure consists of a single oxygen atom and four boron atoms connected by two carbon atoms. The oxygen atom is connected to the boron atoms in a ring-like structure, with the boron atoms forming a square-like structure. This structure makes MMD a very interesting compound for scientific research applications.

Scientific Research Applications

Chemical Modification for Polymer Flammability Reduction

Chemical modification techniques incorporating flame retardants into polymer backbones have been explored to reduce the flammability of polystyrene. Boronated styrenes, such as 4-vinylphenylboronic acid and 6-methyl-2-(4-vinylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione, have been utilized as reactive flame retardants. The study involved synthesizing homo- and copolymers of boronated styrenes with styrene through free radical polymerization, achieving a series of (co)polymers with varying amounts of boronated styrene. The flammability assessment of these (co)polymers showed promising results in enhancing fire resistance (Wiącek et al., 2015).

Antimicrobial Activity

A series of novel 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino derivatives carrying a sulfonamide moiety, synthesized from a precursor similar to the compound , exhibited significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The compounds showed higher activity compared to reference drugs in some cases, suggesting potential as antimicrobial agents (Ghorab et al., 2017).

Polymer Toughening

Research into toughening polylactide, a biodegradable and bio-based plastic, involved the synthesis of a bifunctional monomer derived from L-lactide, which underwent an exoselective and diastereofacial-selective Diels-Alder reaction to produce novel polymeric alloys. These alloys showed significant improvements in toughness over conventional PLA, indicating the potential for creating more durable and sustainable plastic materials (Jing & Hillmyer, 2008).

Synthesis of Cyclic Esters from L-Malic Acid

The synthesis of cyclic esters derived from commercially available L-malic acid has been reported, demonstrating the controlled ring-opening polymerization (ROP) of these monomers. This research contributes to the development of hydrophilic poly(glycolic-co-malic acid)s (PGMAs), which undergo rapid degradation in aqueous solutions, highlighting potential applications in biodegradable materials and environmental sustainability (Pounder & Dove, 2010).

properties

IUPAC Name

6-methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BNO4/c1-9-3-5-10(6-4-9)13-17-11(15)7-14(2)8-12(16)18-13/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJWDGQXUAQEKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678941
Record name 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

943552-01-0
Record name 6-Methyl-2-(4-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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